Magnesium, bromooctyl-

説明

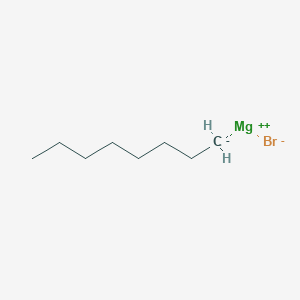

Magnesium, bromooctyl- is a useful research compound. Its molecular formula is C8H17BrMg and its molecular weight is 217.43 g/mol. The purity is usually 95%.

The exact mass of the compound Magnesium, bromooctyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Magnesium, bromooctyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium, bromooctyl- including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

n-Octylmagnesium Bromide, also known as Magnesium, bromooctyl- or octylmagnesium bromide, is a type of Grignard reagent . It is widely used in organic synthesis . Here is an overview of its mechanism of action:

Mode of Action

n-Octylmagnesium Bromide, like other Grignard reagents, is a strong nucleophile and base . It interacts with its targets by attacking the electrophilic carbon atom of the carbonyl group. This results in the formation of a new carbon-carbon bond, leading to the creation of alcohols, ketones, or other organic compounds.

Action Environment

The action of n-Octylmagnesium Bromide is highly dependent on the environment. It is sensitive to moisture and air, and it must be handled under anhydrous conditions . The reaction is typically carried out in an inert solvent like diethyl ether . Temperature, concentration, and the presence of other reagents can also significantly influence the reaction’s outcome.

生物活性

Magnesium, bromooctyl- is a compound that has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological processes, and relevant case studies.

Overview of Magnesium's Biological Role

Magnesium (Mg) is an essential mineral involved in numerous biological functions. It serves as a cofactor for over 600 enzymes, playing critical roles in metabolic processes such as energy production, protein synthesis, and DNA/RNA stability. The significance of magnesium extends to its involvement in cellular signaling pathways and the maintenance of ion balance across cell membranes .

Key Functions of Magnesium:

- Cofactor for Enzymes : Essential for enzymes involved in ATP synthesis, glycolysis, and oxidative phosphorylation.

- Cellular Processes : Regulates cell cycle progression, differentiation, and apoptosis.

- Neuromuscular Function : Influences muscle contraction and nerve transmission.

- Immune Regulation : Plays a role in modulating immune responses and inflammation .

The biological activity of magnesium compounds, including magnesium, bromooctyl-, can be attributed to several mechanisms:

- Antioxidant Activity : Magnesium has been shown to scavenge free radicals and enhance mitochondrial antioxidant defenses. This property is crucial for protecting cells from oxidative stress .

- Regulation of Ion Channels : Magnesium regulates calcium channels, impacting cellular excitability and neurotransmitter release. This action is significant in neuromuscular function and cardiac health .

- Influence on Gene Expression : Magnesium facilitates the binding of transcription factors to DNA, thereby influencing gene expression related to growth and metabolism .

Table 1: Summary of Biological Activities Associated with Magnesium Compounds

Case Study 1: Magnesium Supplementation and Dysmenorrhea

In a randomized controlled trial involving female college students with moderate to severe dysmenorrhea, participants were administered either 150 mg or 300 mg of magnesium stearate daily. Results showed significant reductions in menstrual symptoms such as cramps and headaches with both doses, but the higher dose was notably more effective . This study highlights magnesium's potential as a therapeutic agent for pain management.

Case Study 2: Magnesium Levels and Chronic Disease Risk

A recent study from Australia linked low serum magnesium levels with increased DNA damage and susceptibility to chronic diseases such as cancer and neurodegenerative disorders. The study emphasized the importance of maintaining adequate magnesium levels for genetic protection and overall health . This finding suggests that magnesium supplementation could be vital in preventing disease progression related to low magnesium status.

科学的研究の応用

Organic Synthesis

Magnesium bromooctyl- is widely used in organic chemistry for synthesizing complex molecules. Its ability to react with carbonyl compounds allows for the formation of alcohols and other functional groups.

Key Reactions:

- Nucleophilic Addition: Reacts with carbonyl compounds to yield alcohols.

- Coupling Reactions: Utilized in the formation of carbon-carbon bonds.

Biodegradable Magnesium Alloys

Recent studies have highlighted the potential of magnesium-based alloys, including those incorporating magnesium bromooctyl-, for biomedical applications. These materials are being explored for use in biodegradable implants due to their favorable mechanical properties and biocompatibility.

Case Study:

- Research indicates that magnesium alloys can enhance osteogenic differentiation and promote tissue regeneration, making them suitable for orthopedic applications .

| Property | Magnesium Alloys |

|---|---|

| Biodegradability | Yes |

| Mechanical Strength | High |

| Biocompatibility | Good |

| Applications | Orthopedic implants |

Agricultural Applications

In agriculture, magnesium plays a vital role in plant health. Studies have shown that magnesium application can improve nutrient uptake and enhance photosynthetic efficiency under stress conditions.

Case Study:

- A study on tobacco plants demonstrated that magnesium application significantly improved morphology and nutrient uptake under cold stress conditions .

| Plant Trait | Effect of Magnesium Application |

|---|---|

| Morphology | Improved |

| Nutrient Uptake | Enhanced |

| Photosynthetic Traits | Increased |

Health Benefits of Magnesium

Magnesium is essential for numerous physiological functions in humans. It acts as a cofactor for over 300 enzymatic reactions, influencing muscle function, neuromuscular conduction, and energy production.

Health Implications:

- Magnesium deficiency has been linked to various health issues, including cardiovascular diseases and osteoporosis .

| Health Function | Role of Magnesium |

|---|---|

| Enzyme Cofactor | Yes |

| Muscle Contraction | Regulates |

| Bone Development | Essential |

Future Directions and Research Needs

The ongoing research into magnesium-based materials suggests a promising future for their applications across multiple fields. However, challenges such as controlling degradation rates and enhancing mechanical properties remain critical areas for further investigation.

Research Priorities:

- Optimization of alloy compositions.

- Development of advanced manufacturing techniques.

- Exploration of new applications in drug delivery systems.

特性

IUPAC Name |

magnesium;octane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17.BrH.Mg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOQQIVFCFWSIU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[CH2-].[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884954 | |

| Record name | Magnesium, bromooctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17049-49-9 | |

| Record name | Magnesium, bromooctyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017049499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, bromooctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, bromooctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octylmagnesium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

ANone: Octylmagnesium bromide is a Grignard reagent with the molecular formula C8H17MgBr. Its molecular weight is 245.58 g/mol. While specific spectroscopic data might vary depending on the solvent and conditions, it's typically characterized by strong C-Mg and Mg-Br vibrations in infrared spectroscopy.

A: Octylmagnesium bromide, like other Grignard reagents, can act as a nucleophile in cross-coupling reactions. For instance, it reacts with alkyl halides in the presence of catalysts like Fe(acac)3 []. The reaction likely proceeds through a single-electron transfer, oxidative addition pathway, with the octyl group ultimately transferring to the alkyl halide substrate [].

A: Absolutely. This reagent finds use in various synthetic pathways. One notable example is the synthesis of (4E)-tridec-4-en-1-yl acetate, a sex pheromone for the tomato pinworm (Keiferia lycopersicella) [, ]. In this multistep synthesis, octylmagnesium bromide undergoes an iron-catalyzed cross-coupling reaction with ethyl (4E)-5-chloropent-4-enoate, a crucial step in building the pheromone's carbon chain [].

A: Research indicates that alkyl bromides generally show higher reactivity compared to alkyl chlorides when reacting with octylmagnesium bromide in the presence of Zr/Co heterobimetallic complexes []. This suggests a potential role for leaving group ability in influencing reaction efficiency.

A: Yes, it can. Studies demonstrate that when complexed with chiral ligands like (-)-sparteine, octylmagnesium bromide can facilitate the asymmetric polymerization of 3-phenylpropanal []. This highlights the potential of this reagent in synthesizing chiral molecules with specific stereochemical configurations.

A: Yes, investigations using chiral 1-bromo-1-methylspiro[2.5]octane have provided insights into the surface nature of Grignard reagent formation. These studies, including radical trapping experiments, suggest that the reaction with magnesium to form the Grignard reagent primarily occurs on the metal's surface [].

ANone: Octylmagnesium bromide is a highly reactive compound, characteristic of Grignard reagents. It reacts violently with water, generating flammable alkane gas (octane in this case). Therefore, it's crucial to handle this reagent with extreme caution under anhydrous conditions, utilizing appropriate safety equipment and procedures.

ANone: Common techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy:

- Gas Chromatography (GC):

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。